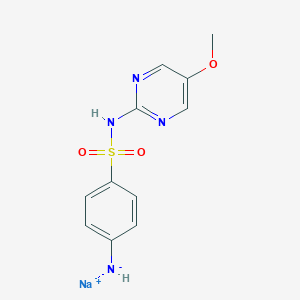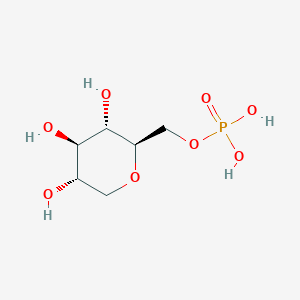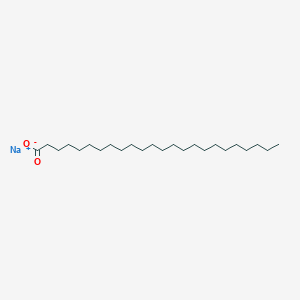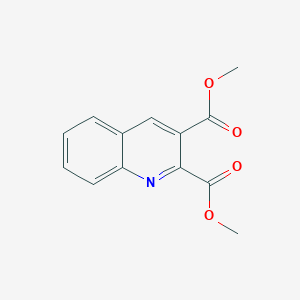
Dimethyl Quinoline-2,3-dicarboxylate
Übersicht
Beschreibung
Dimethyl Quinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C13H11NO4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including Dimethyl Quinoline-2,3-dicarboxylate, has been achieved from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C . This method is efficient and advantageous due to its non-involvement of a metal catalyst, avoiding metal contamination in the final product, use of a low-cost and eco-friendly catalyst, ease of handling, high regioselectivity, shorter reaction time, and the formation of one C–N and two C–C bonds .Molecular Structure Analysis
The molecular structure of Dimethyl Quinoline-2,3-dicarboxylate is represented by the linear formula C13H11NO4 . The molecular weight of this compound is 245.23 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dimethyl Quinoline-2,3-dicarboxylate include the formation of one C–N and two C–C bonds . The pivotal role of molecular iodine in the formation of the major products, diester quinoline derivatives, and the minor product, triesters, is described in the mechanism .Physical And Chemical Properties Analysis
Dimethyl Quinoline-2,3-dicarboxylate is a solid substance . It has a molecular weight of 245.23 . The compound should be stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Coordination Polymers
- Field : Material Science
- Application : Quinoline-2,3-dicarboxylate is used in the synthesis of two-dimensional (2D) isostructural coordination polymers (CPs), specifically {[Co(2,3-qldc)(H 2 O)]} n (1) and {[Mn(2,3-qldc)(H 2 O)]} n (2) .
- Method : These polymers were hydrothermally synthesized and characterized through IR spectroscopy, elemental and thermal analysis, power X-ray diffraction, and single-crystal X-ray diffraction .
- Results : The fully deprotonated 2,3-H 2 qldc ligand connects the Co (II)/Mn (II) atoms with a μ 3 -bridge to form a square-wave 2D network, which is further extended into 3D stacks through O–H···O, C–H···O hydrogen bonds and π···π stacking interactions .
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Quinoline motifs, including quinoline-2,3-dicarboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Method : This involves synthetic and medicinal chemists producing greener and more sustainable chemical processes .
- Results : Quinoline derivatives have shown medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Metal-free Synthesis
- Field : Organic Chemistry
- Application : Quinoline-2,4-dicarboxylate derivatives are synthesized using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction .
- Method : This involves using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C . The process forms one C–N and two C–C bonds and has a broad substrate scope with good yields .
- Results : The method is advantageous due to the non-involvement of a metal catalyst, avoiding metal contamination in the final product, use of a low-cost and eco-friendly catalyst, ease of handling, high regioselectivity, and shorter reaction time .
Drug Discovery
- Field : Pharmacology
- Application : Quinoline motifs, including quinoline-2,3-dicarboxylate, are used in drug discovery programs because of their broad spectrum of bio-responses .
- Method : This involves the synthesis of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results : Quinoline derivatives have shown medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : Quinoline-2,4-dicarboxylate derivatives are synthesized using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction .
- Method : This involves using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C . The process forms one C–N and two C–C bonds and has a broad substrate scope with good yields .
- Results : The notable advantages of this method are non-involvement of a metal catalyst, avoiding of metal contamination in the final product as well as waste generation, use of a low cost and eco-friendly catalyst, ease of handling, high regioselectivity, shorter reaction time .
Pharmacophores in Therapeutic Agents
- Field : Pharmacology
- Application : Quinoline scaffolds, including quinoline-2,3-dicarboxylate, signify a unique class of pharmacophores present in various therapeutic agents .
- Method : This involves the synthesis of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results : Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
Zukünftige Richtungen
The development of new methods for the preparation of quinoline derivatives, including Dimethyl Quinoline-2,3-dicarboxylate, and the improvement of existing synthetic methods represents an urgent challenge . The use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis, is a promising area of research .
Eigenschaften
IUPAC Name |
dimethyl quinoline-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLAVRGABNTTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451796 | |
| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl Quinoline-2,3-dicarboxylate | |
CAS RN |
17507-03-8 | |
| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
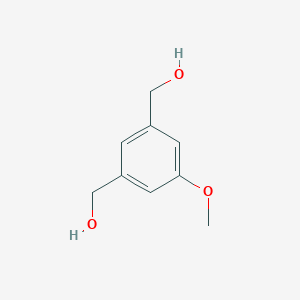
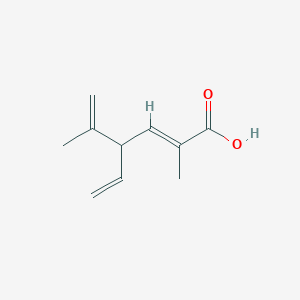
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
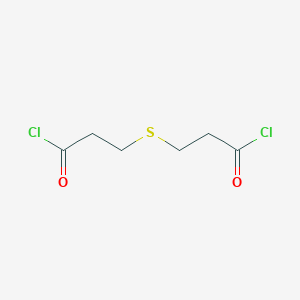
![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
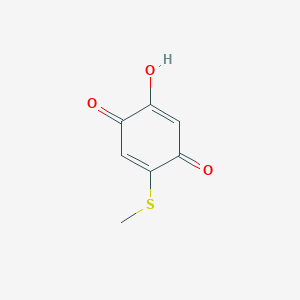
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)
